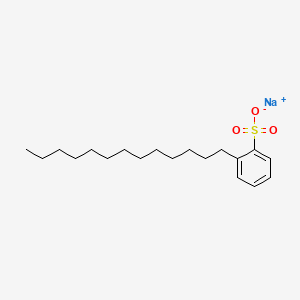![molecular formula C13H8F5NO B15089560 3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine CAS No. 926239-40-9](/img/structure/B15089560.png)
3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and two fluorine atoms on the biphenyl structure. The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available biphenyl derivativesFor example, dithiocarbonates (xanthogenates) can be exposed to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin to form trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms and trifluoromethoxy groups can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used in the development of advanced materials, such as liquid crystals for display technologies and other electronic applications .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- include other biphenyl derivatives with different substituents, such as:
- 4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobiphenyl
- 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- lies in its specific combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in medicinal chemistry, materials science, and industrial processes .
Eigenschaften
CAS-Nummer |
926239-40-9 |
|---|---|
Molekularformel |
C13H8F5NO |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
2,4-difluoro-6-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2 |
InChI-Schlüssel |
DTWVMCAFFXGMFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


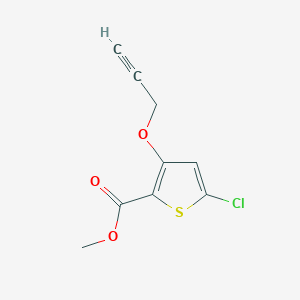

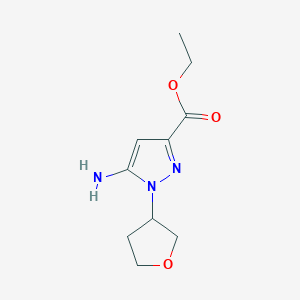






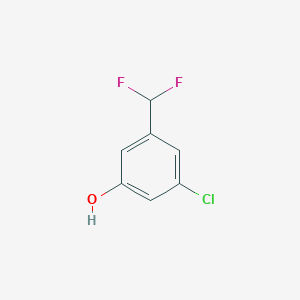
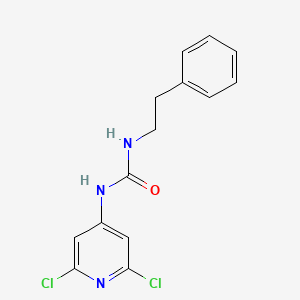
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
